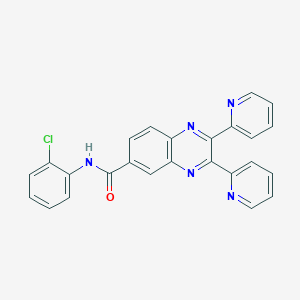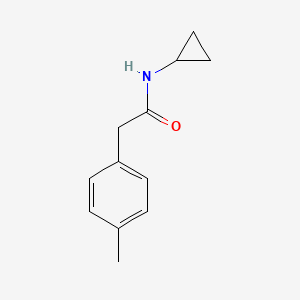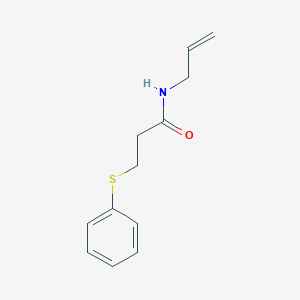
N-(2-chlorophenyl)-2,3-dipyridin-2-ylquinoxaline-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorophenyl)-2,3-dipyridin-2-ylquinoxaline-6-carboxamide is a complex organic compound that belongs to the class of quinoxaline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2,3-dipyridin-2-ylquinoxaline-6-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzoyl chloride with 2,3-dipyridin-2-ylquinoxaline-6-carboxylic acid in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with ammonia or an amine to form the final carboxamide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2,3-dipyridin-2-ylquinoxaline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of quinoxaline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
N-(2-chlorophenyl)-2,3-dipyridin-2-ylquinoxaline-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2,3-dipyridin-2-ylquinoxaline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, interfering with their normal functions. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound may inhibit key enzymes involved in microbial growth, contributing to its antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 2-Chlorophenylthiourea
- 2-Chlorobenzaldehyde
Uniqueness
N-(2-chlorophenyl)-2,3-dipyridin-2-ylquinoxaline-6-carboxamide is unique due to its specific quinoxaline core structure combined with the 2-chlorophenyl and dipyridinyl groups. This unique combination imparts distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2,3-dipyridin-2-ylquinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16ClN5O/c26-17-7-1-2-8-18(17)31-25(32)16-11-12-19-22(15-16)30-24(21-10-4-6-14-28-21)23(29-19)20-9-3-5-13-27-20/h1-15H,(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNXGOGBOCPMPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=N4)C5=CC=CC=N5)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-cyclopentyl-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5153065.png)
![N-(4-bromophenyl)-4-{[(4-phenoxyphenyl)thio]methyl}benzamide](/img/structure/B5153072.png)
![N-{1-[1-(1H-indol-3-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5153080.png)
![Methyl 4-{3-[4-(4-fluorophenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B5153085.png)
![Ethyl 2-(4-{[(4Z)-1-(3-chloro-4-methylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B5153087.png)
![3'-{[(2-hydroxyethyl)amino]carbonyl}-4-biphenylyl acetate](/img/structure/B5153109.png)
![2-[5-(2-methoxy-5-nitrophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]phenol](/img/structure/B5153114.png)
![2-[4-[(5-Nitrofuran-2-yl)methyl]piperazin-1-yl]pyrimidine](/img/structure/B5153118.png)
![4-tert-butyl-N-[2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B5153128.png)
![2-[2-[2-(3,4-Dichlorophenyl)sulfanylethyl]pyridin-1-ium-1-yl]-1-phenylethanone;bromide](/img/structure/B5153133.png)
![2-(3,4-dimethoxyphenyl)-N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5153149.png)

![1-[2-(dimethylamino)ethyl]-5-methoxy-N-methyl-3-phenyl-1H-indole-2-carboxamide hydrochloride](/img/structure/B5153163.png)
